Ethyl 2-(aminomethyl)isonicotinate
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Overview
Description
Ethyl 2-(aminomethyl)isonicotinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of isonicotinic acid, featuring an ethyl ester group and an aminomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(aminomethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with ethyl chloroacetate in the presence of a base, such as sodium carbonate, to form the ethyl ester. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-(aminomethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)isonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)isonicotinate can be compared with other similar compounds, such as:
Methyl isonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Similar structure but without the aminomethyl group.
Isonicotinic acid: The parent compound without the ester or aminomethyl groups
These comparisons highlight the unique features of this compound, such as its specific functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIRVEMYVCNPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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